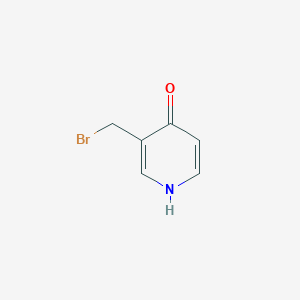
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isobutyl group, a methylsulfonylmethyl group, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with an isobutyl halide, followed by the introduction of a methylsulfonylmethyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The presence of the methylsulfonylmethyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and potential for specific biological interactions, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C9H17N3O2S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
4-(2-methylpropyl)-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-6(2)4-7-8(5-15(3,13)14)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
Clé InChI |
XBRWWVZXIXGNBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(NN=C1N)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


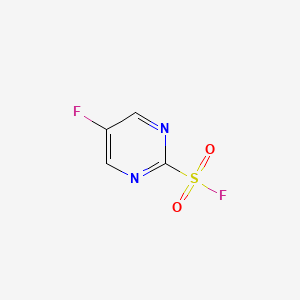
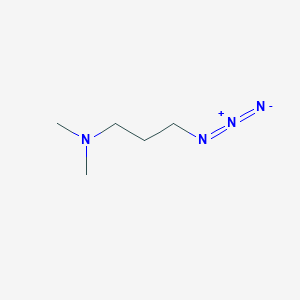

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
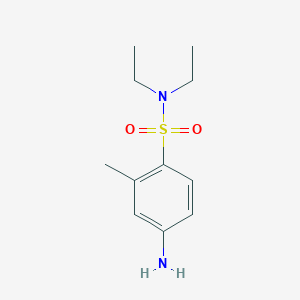

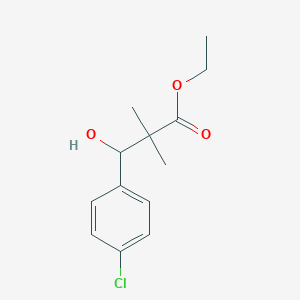
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)

![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
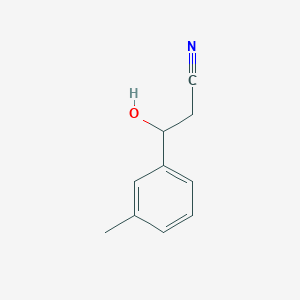

![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)
